molecular formula C8H7FO3S B113277 4-Fluoro-3-(methylsulfonyl)benzaldehyde CAS No. 914636-50-3

4-Fluoro-3-(methylsulfonyl)benzaldehyde

Cat. No. B113277
M. Wt: 202.2 g/mol
InChI Key: FDMWHGMGGVHVLM-UHFFFAOYSA-N
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Description

4-Fluoro-3-(methylsulfonyl)benzaldehyde is an organic compound . It has been shown to have anti-cancer properties, as well as inhibitory effects on the Cox-2 enzyme, which is involved in inflammation .


Molecular Structure Analysis

The molecular structure of 4-Fluoro-3-(methylsulfonyl)benzaldehyde is represented by the linear formula C8H7FO3S . More detailed structural information, such as a 2D Mol file or a computed 3D SD file, may be available .


Physical And Chemical Properties Analysis

4-Fluoro-3-(methylsulfonyl)benzaldehyde is a solid compound . It has a molecular weight of 202.21 . Other physical and chemical properties, such as solubility and melting point, are not specified in the available resources.

Scientific Research Applications

Chemical Synthesis

4-Fluoro-3-(methylsulfonyl)benzaldehyde has been explored in various chemical synthesis processes. Xiao-Yang Chen and E. J. Sorensen (2018) described its use in the Pd-catalyzed ortho C-H methylation and fluorination of benzaldehydes (Chen & Sorensen, 2018). D. Perlow et al. (2007) discussed practical syntheses of related fluorinated benzylamines, demonstrating the compound's utility in creating regioselectively introduced methylthio moieties (Perlow et al., 2007).

Solubility and Phase Equilibrium Studies

The solubility modeling of 4-Fluoro-3-(methylsulfonyl)benzaldehyde in various solvents has been a subject of research, with studies examining its solubility in organic solvents at elevated temperatures. Yang Cong et al. (2016) provided insights into its solubility in solvents like methanol and acetone (Cong et al., 2016).

Anticancer Research

N. Lawrence et al. (2003) investigated the synthesis of fluorinated analogues of combretastatin A-4 using fluorinated benzaldehydes, which includes compounds structurally similar to 4-Fluoro-3-(methylsulfonyl)benzaldehyde, assessing their in vitro anticancer properties (Lawrence et al., 2003).

Biopharmaceutical Synthesis

The compound has been used in the synthesis of pharmaceuticals like florfenicol. Zhong-Hua Wang et al. (2011) described an efficient enantioselective synthesis of florfenicol starting from p-(methylsulfonyl)benzaldehyde (Wang et al., 2011).

Bioconversion Studies

F. R. Lauritsen and A. Lunding (1998) explored the bioconversion potential of the fungus Bjerkandera adusta with fluorinated benzaldehydes, including 4-Fluoro-3-(methylsulfonyl)benzaldehyde, for the production of novel halogenated aromatic compounds (Lauritsen & Lunding, 1998).

Safety And Hazards

Safety data indicates that 4-Fluoro-3-(methylsulfonyl)benzaldehyde may be harmful if swallowed . Precautionary measures include avoiding contact with skin and eyes, and ensuring adequate ventilation when handling the compound .

properties

IUPAC Name

4-fluoro-3-methylsulfonylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO3S/c1-13(11,12)8-4-6(5-10)2-3-7(8)9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDMWHGMGGVHVLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=CC(=C1)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30616613
Record name 4-Fluoro-3-(methanesulfonyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30616613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-3-(methylsulfonyl)benzaldehyde

CAS RN

914636-50-3
Record name 4-Fluoro-3-(methylsulfonyl)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=914636-50-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluoro-3-(methanesulfonyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30616613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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